molecular formula C18H18ClF3N2O3S B2671341 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1787881-83-7

3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2671341
CAS No.: 1787881-83-7
M. Wt: 434.86
InChI Key: CVFQANHHGNPVMX-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound with potential applications in multiple scientific and industrial fields. Its structure includes a thiazolidine-2,4-dione core, a piperidine ring, and a trifluoromethyl-substituted phenyl group, indicating a complex, multi-functional molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. Key steps often include:

  • Formation of the thiazolidine-2,4-dione ring through cyclization reactions.

  • Introduction of the piperidine ring via nucleophilic substitution or condensation reactions.

  • Attachment of the chlorophenyl and trifluoromethyl groups through Friedel-Crafts acylation or other electrophilic aromatic substitution methods. Reaction conditions may involve anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production might scale up these reactions using continuous flow chemistry, automation, and robust purification techniques like crystallization or chromatography. The specifics would depend on the target application and desired production scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, such as:

  • Oxidation: Particularly at the thiazolidine ring or the phenyl substituents.

  • Reduction: Possible at the carbonyl groups or double bonds.

  • Substitution: The piperidine ring can be functionalized through nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

  • Oxidation reactions might employ reagents like KMnO4 or H2O2.

  • Reduction reactions might use NaBH4 or LiAlH4.

  • Substitution reactions could involve halogenating agents or Grignard reagents.

Major Products Formed: The products depend on the specific reactions but could include various hydroxylated, alkylated, or acylated derivatives.

Scientific Research Applications

This compound has broad applications in research, including:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.

  • Biology: Investigated for potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Studied for pharmacological properties, potential therapeutic effects, and as a lead compound in drug discovery.

  • Industry: Applied in developing advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione depends on its specific application. For instance, in medicinal chemistry, it might act by:

  • Binding to specific proteins or receptors.

  • Inhibiting enzymes involved in disease pathways.

  • Modulating signal transduction or gene expression.

Comparison with Similar Compounds

Compared to similar compounds, this compound's uniqueness lies in its trifluoromethyl-substituted phenyl group, which enhances its chemical stability and biological activity. Similar compounds might include:

  • Other thiazolidine-2,4-dione derivatives.

  • Piperidine-substituted analogs.

  • Compounds with similar electrophilic aromatic substitution patterns.

Each of these similar compounds has unique structural features and applications, highlighting the distinctiveness of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione.

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Properties

IUPAC Name

3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c19-14-3-1-11(9-13(14)18(20,21)22)2-4-15(25)23-7-5-12(6-8-23)24-16(26)10-28-17(24)27/h1,3,9,12H,2,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFQANHHGNPVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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